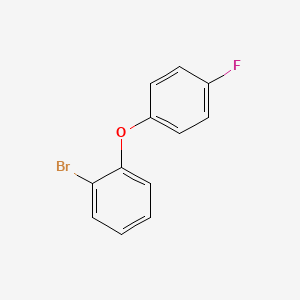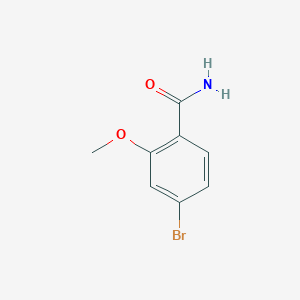
4-Bromo-2-methoxybenzamide
Übersicht
Beschreibung
4-Bromo-2-methoxybenzamide is a chemical compound with the linear formula C8H8BrNO2 . It has a molecular weight of 230.06 .
Synthesis Analysis
A new synthesis of 4-bromo-2-methoxybenzaldehyde, which is a precursor to 4-Bromo-2-methoxybenzamide, has been reported . The process starts from 1,4 dibromo 2-fluorobenzene. First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C. After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate. Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxybenzamide can be represented by the InChI code: 1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
4-Bromo-2-methoxybenzamide is a powder with a melting point of 138-139°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Bromo-2-methoxybenzamide: is a valuable building block in organic synthesis. Its bromo and amide functional groups make it a versatile intermediate for constructing complex molecules. It can undergo various chemical reactions, including Suzuki coupling, which is used to form carbon-carbon bonds, essential in synthesizing pharmaceuticals, agrochemicals, and organic materials .
Nonlinear Optical Materials
Research indicates that related compounds, such as 4-bromo-2-methylbenzonitrile, have been studied for their nonlinear optical properties . By extension, 4-Bromo-2-methoxybenzamide could be explored for its potential in developing organic nonlinear optical materials, which are crucial for applications like optical switching, modulation, and telecommunication systems.
Antibacterial Agents
Benzamide derivatives have shown promising antibacterial activity. The structural framework of 4-Bromo-2-methoxybenzamide could be modified to enhance its efficacy against various bacterial strains, making it a potential candidate for developing new antibacterial agents .
Antioxidant Properties
The benzamide moiety is known to exhibit antioxidant properties. Therefore, 4-Bromo-2-methoxybenzamide could be utilized in research focused on combating oxidative stress-related diseases by scavenging free radicals and chelating metal ions .
Drug Discovery
As a benzamide derivative, 4-Bromo-2-methoxybenzamide can be a precursor in the synthesis of various drugs. Its molecular structure allows for modifications that can lead to the development of novel therapeutic agents with potential applications in treating diseases like cancer, hypercholesterolemia, and inflammation .
Material Science
In material science, 4-Bromo-2-methoxybenzamide can be used to create polymers and coatings with specific properties. Its ability to participate in polymerization reactions can lead to materials with unique thermal, electrical, or mechanical properties, useful in electronics, packaging, and biomedical devices .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYKCTGCJDBWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594034 | |
| Record name | 4-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybenzamide | |
CAS RN |
812667-44-0 | |
| Record name | 4-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)
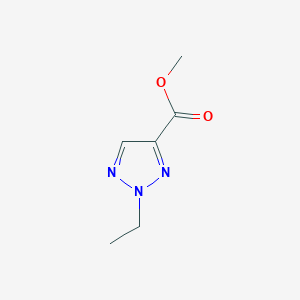
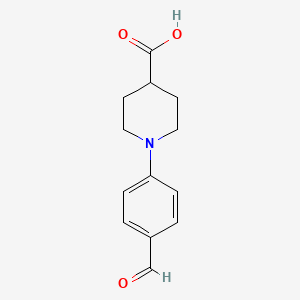
![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)



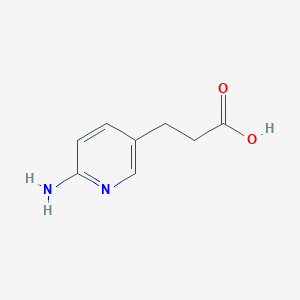

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)
